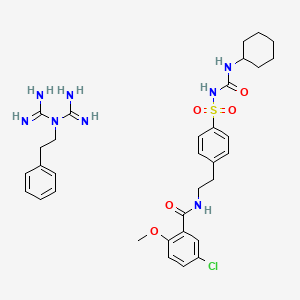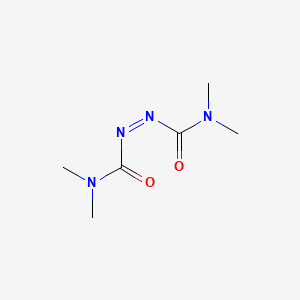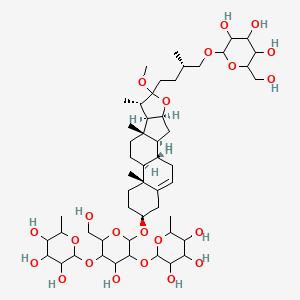
Dehydrocorybulbine
描述
Dehydrocorybulbine is an alkaloid isolated from the roots of the Corydalis yanhusuo plant . It is known for its potential analgesic properties, particularly in reducing neuropathic and inflammatory pain . The compound has garnered significant interest due to its unique pharmacological profile and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Dehydrocorybulbine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Corydalis yanhusuo plant using organic solvents. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from plant material followed by purification processes. The use of advanced chromatographic methods ensures the isolation of high-purity this compound suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: Dehydrocorybulbine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
科学研究应用
Dehydrocorybulbine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying alkaloid chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and receptor binding.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceutical formulations.
作用机制
Dehydrocorybulbine exerts its effects primarily through its interaction with dopamine receptors. It binds to the dopamine D1 receptor, modulating the receptor’s activity and influencing pain perception . Additionally, this compound has been found to interact with sigma 1 and 2 receptors, serotonin 5-HT7 receptor, and histamine H2 receptors, contributing to its analgesic and neuroprotective effects .
相似化合物的比较
Tetrahydropalmatine: Another alkaloid from the Corydalis family with analgesic properties.
Dehydrocorydaline: A structurally similar compound with cardioprotective effects.
Uniqueness: Dehydrocorybulbine is unique due to its high affinity for dopamine D1 receptors and its ability to alleviate neuropathic pain without inducing tolerance, unlike many conventional pain relievers . This makes it a promising candidate for developing new pain management therapies.
属性
IUPAC Name |
2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-11H,7-8H2,1-4H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCVASCMRTXXRY-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045755 | |
| Record name | Dehydrocorybulbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3E,6E,9E,12E,15E)-1-iodooctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one](/img/structure/B1239597.png)



![(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1239602.png)


![(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1239607.png)

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B1239613.png)
![4-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1239614.png)


